DNA Binding Affinity: N-Methyl-L-Valine vs. Aromatic Substitutions in Actinomycin D Analogues
In a systematic study of actinomycin D (AMD) analogues, replacing the native N-methyl-L-valine residue with L-tyrosine (L-Tyr) increased the overall DNA association constant, whereas substitution with D-valine yielded the highest binding constant among D-form analogues. This demonstrates that the native N-methyl-L-valine provides a specific, intermediate binding profile distinct from both aromatic and enantiomeric modifications [1].
| Evidence Dimension | DNA binding association constant (Ka) |
|---|---|
| Target Compound Data | N-methyl-L-valine (parent AMD) Ka values reported for 4 DNA sequences (DNA-1 to DNA-4). Exact Ka values not provided in abstract; binding characterized as strong baseline. |
| Comparator Or Baseline | L-Tyr analogue (highest overall Ka among L-forms); D-Val analogue (highest overall Ka among D-forms); D-aromatic analogues (significantly reduced binding to DNA-2, -3, -4 except DNA-1). |
| Quantified Difference | Qualitative ranking: L-Tyr > other L-analogues ≈ parent AMD; D-Val > other D-analogues; D-aromatic analogues show unique 4-base sequence preference (-TGCA-) with reduced binding to other sequences. |
| Conditions | Visible absorption spectroscopy; binding to synthetic oligonucleotides: DNA-1 [d(TATATATGCATATATA)], DNA-2 [d(TATATACGCGTATATA)], DNA-3 [d(ATATATAGCTATATAT)], DNA-4 [d(ATATATGGCCATATAT)]. |
Why This Matters
Procurement of N-methyl-L-valine for SAR studies is essential because even conservative substitutions drastically alter DNA sequence selectivity and overall binding affinity, which cannot be predicted a priori.
- [1] Takusagawa F, et al. Physical and biological characteristics of the antitumor drug actinomycin D analogues derivatized at N-methyl-L-valine residues. Biochemistry. 1996;35(40):13240-13249. View Source
